2-(3,4-dimethoxyphenyl)-N-(2-(4-fluorophenoxy)ethyl)acetamide
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Description
2-(3,4-dimethoxyphenyl)-N-(2-(4-fluorophenoxy)ethyl)acetamide is a useful research compound. Its molecular formula is C18H20FNO4 and its molecular weight is 333.359. The purity is usually 95%.
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Scientific Research Applications
Enzymatic Modification for Antioxidant Properties
Research by Adelakun et al. (2012) focused on the enzymatic modification of 2,6-dimethoxyphenol by laccase to synthesize dimers with higher antioxidant capacity. This study demonstrates the potential of enzymatic methods to enhance the bioactivity of phenolic compounds, which could be relevant for derivatives of 2-(3,4-dimethoxyphenyl)-N-(2-(4-fluorophenoxy)ethyl)acetamide in developing bioactive compounds with improved antioxidant properties (Adelakun et al., 2012).
Synthesis and Anticancer Activity
Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and evaluated its structure and molecular docking analysis for anticancer drug development. This research highlights the relevance of structural analysis and synthesis techniques that could be applicable to the synthesis and bioactivity evaluation of this compound derivatives for potential anticancer applications (Sharma et al., 2018).
Chemoselective Acetylation for Antimalarial Drugs
Magadum and Yadav (2018) explored the chemoselective monoacetylation of 2-aminophenol to synthesize N-(2-hydroxyphenyl)acetamide, an intermediate in the natural synthesis of antimalarial drugs. This study presents a methodological approach that could be adapted for the synthesis of intermediates from this compound, underscoring the importance of specific functional group transformations in pharmaceutical synthesis (Magadum & Yadav, 2018).
Synthesis of Novel Chemical Entities
Rani et al. (2014) utilized the Leuckart synthetic pathway to develop new chemical entities, including 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, assessing their potential as anticancer, anti-inflammatory, and analgesic agents. This research underscores the synthetic versatility and potential therapeutic applications of compounds structurally related to this compound, indicating the broad scope of chemical synthesis in drug discovery (Rani et al., 2014).
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-(4-fluorophenoxy)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO4/c1-22-16-8-3-13(11-17(16)23-2)12-18(21)20-9-10-24-15-6-4-14(19)5-7-15/h3-8,11H,9-10,12H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDUXJFFVFGQLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCCOC2=CC=C(C=C2)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.